molecular formula C29H23N3O B2627281 (Z)-N-Benzyl-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide CAS No. 477972-71-7

(Z)-N-Benzyl-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide

Katalognummer B2627281
CAS-Nummer: 477972-71-7
Molekulargewicht: 429.523
InChI-Schlüssel: LXRIXJCCJBIWPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-N-Benzyl-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide, commonly known as ZM 241385, is a selective antagonist of the adenosine A2A receptor. Adenosine is a naturally occurring chemical in the body that plays a role in regulating various physiological processes, including sleep, inflammation, and blood flow. The A2A receptor is one of four adenosine receptor subtypes and is primarily found in the brain, where it is involved in the regulation of dopamine release and other neurotransmitter systems. ZM 241385 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Wirkmechanismus

ZM 241385 works by binding to the A2A receptor and blocking the binding of adenosine. This leads to an increase in dopamine release in the brain, which may have therapeutic benefits for various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
ZM 241385 has been shown to have several biochemical and physiological effects. In addition to its effects on dopamine release, ZM 241385 has been shown to have anti-inflammatory effects and may have potential therapeutic benefits for inflammatory conditions like rheumatoid arthritis. ZM 241385 has also been shown to have potential benefits for cardiovascular disease, as it may help to improve blood flow and reduce the risk of heart attack and stroke.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using ZM 241385 in lab experiments is its selectivity for the A2A receptor. This allows researchers to specifically target this receptor and study its effects on various physiological processes. However, one limitation of using ZM 241385 is its potential off-target effects, as it may also bind to other receptors in the body. Additionally, the use of ZM 241385 in animal studies may not accurately reflect its effects in humans, as there may be species differences in the expression and function of the A2A receptor.

Zukünftige Richtungen

There are several future directions for research on ZM 241385. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, Huntington's disease, and schizophrenia. Additionally, further research is needed to fully understand the biochemical and physiological effects of ZM 241385 and its potential benefits for cardiovascular disease and inflammatory conditions. Finally, the development of more selective A2A receptor antagonists may help to address some of the limitations of ZM 241385 and improve its therapeutic potential.

Synthesemethoden

The synthesis of ZM 241385 involves several steps, including the reaction of 4-aminobenzoic acid with benzyl bromide to form 4-benzylamino benzoic acid. This compound is then reacted with 4-phenylaniline to form 4-(N-phenylanilino)benzylamine. The final step involves the reaction of 4-(N-phenylanilino)benzylamine with ethyl cyanoacetate and acetic anhydride to form (Z)-N-Benzyl-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide.

Wissenschaftliche Forschungsanwendungen

ZM 241385 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, Huntington's disease, and schizophrenia. The A2A receptor has been implicated in the regulation of dopamine release, and the use of A2A receptor antagonists like ZM 241385 has been shown to increase dopamine release in the brain, which may have therapeutic benefits for these disorders.

Eigenschaften

IUPAC Name

(Z)-N-benzyl-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O/c30-21-25(29(33)31-22-24-10-4-1-5-11-24)20-23-16-18-28(19-17-23)32(26-12-6-2-7-13-26)27-14-8-3-9-15-27/h1-20H,22H2,(H,31,33)/b25-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRIXJCCJBIWPV-QQTULTPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-cyano-3-[4-(diphenylamino)phenyl]prop-2-enamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.